molecular formula C11H11LiO2 B14389650 lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane] CAS No. 89675-93-4

lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]

Cat. No.: B14389650
CAS No.: 89675-93-4
M. Wt: 182.2 g/mol
InChI Key: PQJIFAOCPKHANA-UHFFFAOYSA-N
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Description

Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps. One common method begins with the preparation of 1,2-benzenedimethanol, which is then subjected to a series of reactions to form the spirocyclic structure. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. Specific pathways include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can interfere with signaling pathways, such as those involving G-proteins and second messengers.

    Gene Expression: The compound may influence the expression of specific genes by interacting with transcription factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its specific combination of a benzodioxepine ring and a cyclopropane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89675-93-4

Molecular Formula

C11H11LiO2

Molecular Weight

182.2 g/mol

IUPAC Name

lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]

InChI

InChI=1S/C11H11O2.Li/c1-2-4-10-8-13-11(5-6-11)12-7-9(10)3-1;/h1-5H,6-8H2;/q-1;+1

InChI Key

PQJIFAOCPKHANA-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1[CH-]C12OCC3=CC=CC=C3CO2

Origin of Product

United States

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